molecular formula C15H18N2O2 B7807456 Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate

Cat. No.: B7807456
M. Wt: 258.32 g/mol
InChI Key: GECUOWGIJQXKSY-UHFFFAOYSA-N
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Description

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is an organic compound with the molecular formula C14H16N2O2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanobenzyl halides under basic conditions. A common method includes the use of methyl piperidine-4-carboxylate as a starting material, which is then reacted with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the cyanophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted piperidine or cyanophenyl derivatives.

Scientific Research Applications

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl piperidine-4-carboxylate: A simpler derivative without the cyanophenyl group.

    Methyl 1-Boc-piperidine-4-carboxylate: Contains a Boc (tert-butoxycarbonyl) protecting group.

    N-Boc-Piperidine-4-carboxylic acid methyl ester: Another derivative with a Boc protecting group.

Uniqueness

Methyl 1-(4-cyanobenzyl)piperidine-4-carboxylate is unique due to the presence of the cyanophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and in applications requiring specific interactions with biological targets .

Properties

IUPAC Name

methyl 1-[(4-cyanophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-19-15(18)14-6-8-17(9-7-14)11-13-4-2-12(10-16)3-5-13/h2-5,14H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECUOWGIJQXKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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